molecular formula C11H11BrO3 B1321108 Ethyl 4-bromo-2-methylbenzoylformate CAS No. 383363-34-6

Ethyl 4-bromo-2-methylbenzoylformate

Cat. No. B1321108
M. Wt: 271.11 g/mol
InChI Key: HXDWVCRJPUIBAY-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds involves the reaction of halogenated phenacyl bromides with carboxylic acids in the presence of a base, such as potassium or sodium carbonate, in a DMF medium at room temperature . This method could potentially be applied to the synthesis of Ethyl 4-bromo-2-methylbenzoylformate by reacting 4-bromo-2-methylbenzoic acid with an appropriate leaving group such as ethyl chloroformate in a similar base-mediated reaction.

Molecular Structure Analysis

The molecular structure of related compounds has been confirmed using techniques such as IR and single-crystal X-ray diffraction studies . These methods could be used to determine the molecular structure of Ethyl 4-bromo-2-methylbenzoylformate. Theoretical calculations using density functional theory (DFT) can provide optimized geometrical parameters, which can be compared with experimental data to confirm the structure .

Chemical Reactions Analysis

The related compounds exhibit reactivity that is characteristic of esters and benzoate derivatives. For example, ethyl 2-hydroxymethylbenzoate can undergo cyclization to form phthalide under certain conditions, indicating that the ester group can participate in intramolecular reactions . Ethyl 4-bromo-2-methylbenzoylformate may also undergo similar intramolecular reactions or react with nucleophiles due to the presence of the ester group and the bromine atom.

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds can be determined using various spectroscopic techniques. For instance, FTIR can be used to identify functional groups and assess purity . Gas chromatography can be employed for the assay of ester compounds in complex mixtures . The first hyperpolarizability and infrared intensities of related compounds have been reported, which could be indicative of the non-linear optical properties of Ethyl 4-bromo-2-methylbenzoylformate .

Scientific Research Applications

  • Synthesis and Characterization of Photoactive Methyl 4-Bromo-3- ( (2,6-Difluorophenyl)diazenyl) Benzoate

    • Application Summary : This research involves the synthesis and characterization of a novel ortho-fluoroazobenzene, which is photoactive in solution. The molecule is used in the development of light-responsive smart materials .
    • Methods of Application : The synthesis involves the creation of a novel bromine-functionalized ortho-fluoroazobenzene photoswitch .
    • Results or Outcomes : The molecule was found to be photoactive in solution, but the close-packed lattice appears to inhibit photo-induced structural reorganization in the crystalline state .
  • Comparison of the crystal structures of methyl 4-bromo-2-(methoxymethoxy)benzoate and 4-bromo-3-(methoxymethoxy)benzoic acid

    • Application Summary : This research compares the crystal structures of two bromo-hydroxy-benzoic acids .
    • Methods of Application : The research involves the synthesis of the two compounds and the comparison of their crystal structures .
    • Results or Outcomes : The research provides detailed information about the crystal structures of the two compounds .
  • Preparation and characterization of a mesoporous silica-based copolymer loaded with bis (2-ethylhexyl) phosphate

    • Application Summary : This research involves the preparation and characterization of a mesoporous silica-based copolymer loaded with bis (2-ethylhexyl) phosphate for the efficient separation of trace radium from natural thorium .
    • Methods of Application : The research involves the preparation of a mesoporous silica-based copolymer and its loading with bis (2-ethylhexyl) phosphate .
    • Results or Outcomes : The research provides detailed information about the efficiency of the copolymer in separating trace radium from natural thorium .
  • Ethyl 4-bromo-2-methylbenzoylformate is a chemical compound with the molecular formula C11H11BrO3 . It is manufactured by Fluorochem Ltd .
  • This compound is typically stored at room temperature .
  • It is considered nonhazardous for shipping .
  • Ethyl 4-bromo-2-methylbenzoylformate is a chemical compound with the molecular formula C11H11BrO3 . It is manufactured by Fluorochem Ltd .
  • This compound is typically stored at room temperature .
  • It is considered nonhazardous for shipping .

properties

IUPAC Name

ethyl 2-(4-bromo-2-methylphenyl)-2-oxoacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11BrO3/c1-3-15-11(14)10(13)9-5-4-8(12)6-7(9)2/h4-6H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXDWVCRJPUIBAY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=O)C1=C(C=C(C=C1)Br)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11BrO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20609933
Record name Ethyl (4-bromo-2-methylphenyl)(oxo)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20609933
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

271.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 4-bromo-2-methylbenzoylformate

CAS RN

383363-34-6
Record name Ethyl (4-bromo-2-methylphenyl)(oxo)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20609933
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a suspension of NaBH4 (5.56 g, 147 mmol) in THF (100 mL) was added dropwise trifluoroacetic acid (16.7 g, 147 mmol) at a rate which maintained the reaction temperature between 25 and 35° C., and the resulting slurry was stirred at room temperature for 30 minutes. To the trifluoroacetoxyborohydride suspension was added a solution of ethyl (4-bromo-2-methylphenyl)-(methoxyimino)ethanoate (11.0 g, 36.7 mmol) in 20 mL of THF. The resulting light yellow mixture was stirred at reflux for 3.5 h and then at room temperature for 16 h. The excess NaBH4 was neutralized by the careful addition of conc. HCl (pH<3). The pH was adjusted to >9 with 50% aq. NaOH and the alkaline mixture was diluted with water (100 mL). The THF was evaporated and the aq. residue was extracted with CH2Cl2 (3×100 mL). The organic extracts were washed with brine, dried (Na2SO4), filtered, and the CH2Cl2 was removed in vacuo to give crude product as a yellow oil. The oil was dissolved in CH2Cl2 and anhydrous HCl was bubbled into the solution. The resulting HCl salt was collected by vacuum filtration and dried to give the desired product as a white solid (5.7 g, 58%). mp 211-214° C. (d); 1H NMR (DMSO-d6) δ 2.35 (s, 3H), 3.67 (d, 2H, J=6.0 Hz), 4.39 (m, 1H), ˜5.30 (bs, 1H), 7.45-7.48 (m, 2H), 7.56 (d, 1H, J=8.8 Hz), 8.66 (s, 3H).
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100 mL
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5.56 g
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100 mL
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16.7 g
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trifluoroacetoxyborohydride
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ethyl (4-bromo-2-methylphenyl)-(methoxyimino)ethanoate
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11 g
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20 mL
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Yield
58%

Synthesis routes and methods II

Procedure details

To a suspension of AlCl3 (20.3 g, 152 mmol) in dichloroethane (250 mL, DCE) was added ethyl chlorooxoacetate (16.8 g, 123 mmol) at room temperature. To the resulting gold solution was added 3-bromotoluene (20.0 g, 117 mmol) and the dark solution was stirred at room temperature for 4 h. The reaction was cooled to 0° C. and saturated aqueous ammonium chloride was slowly added. The phases were separated and the DCE layer was washed with additional ammonium chloride, dried (Na2SO4), filtered, and the DCE removed in vacuo to give the crude product as a gold oil. Flash chromatography (SiO2; 0-3% Et2O/Hexanes) gave ethyl (4-bromo-2-methylphenyl)-(oxo)acetate (16.2 g; 33%) as a gold oil. 1H NMR (CDCl3) δ 1.41 (t, 3H, J=7.0 Hz), 2.58 (s, 3H), 4.43 (q, 2H, J=7.0 Hz), 7.44-7.48 (m, 2H), 7.58 (d, 1H, J=8.0 Hz); EI/MS 271 m/e (M+). Ethyl (4-bromo-2-methylphenyl)-(methoxyimino)ethanoate
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20.3 g
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Synthesis routes and methods III

Procedure details

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